molecular formula C11H5ClF2N4 B3157759 4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 852314-02-4

4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3157759
CAS No.: 852314-02-4
M. Wt: 266.63 g/mol
InChI Key: NVPDXIIHGBXKKI-UHFFFAOYSA-N
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Description

4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chloro and a 2,4-difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazones with chloropyrimidines under oxidative conditions. For example, the oxidative cyclization of (6-chloropyrimidin-4-yl)hydrazones using iodobenzene diacetate in dichloromethane can yield the desired pyrazolo[3,4-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and bases like potassium carbonate in solvents like dimethylformamide (DMF) or ethanol.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.

Major Products

    Nucleophilic Substitution: Substituted pyrazolo[3,4-d]pyrimidines with various functional groups replacing the chlorine atom.

    Suzuki-Miyaura Coupling: Biaryl derivatives with the pyrazolo[3,4-d]pyrimidine core.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both chlorine and difluorophenyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development.

Properties

IUPAC Name

4-chloro-1-(2,4-difluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF2N4/c12-10-7-4-17-18(11(7)16-5-15-10)9-2-1-6(13)3-8(9)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPDXIIHGBXKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C3=C(C=N2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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